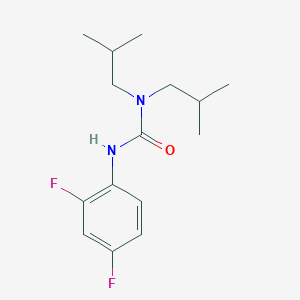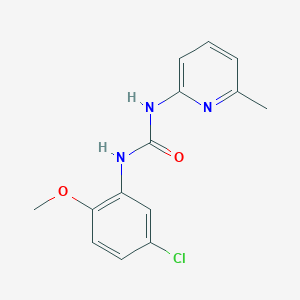
N'-(2,4-difluorophenyl)-N,N-diisobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-difluorophenyl)-N,N-diisobutylurea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the nitrogen atom of the urea moiety, along with two isobutyl groups. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N,N-diisobutylurea typically involves the reaction of 2,4-difluoroaniline with diisobutylcarbodiimide. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-difluorophenyl)-N,N-diisobutylurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N’-(2,4-difluorophenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl isocyanate, while reduction may produce difluorophenylamine derivatives.
科学的研究の応用
N’-(2,4-difluorophenyl)-N,N-diisobutylurea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(2,4-difluorophenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide moiety.
2,4-difluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a urea moiety.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another fluorinated compound with potential anticancer applications.
Uniqueness
N’-(2,4-difluorophenyl)-N,N-diisobutylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and diisobutyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-10(2)8-19(9-11(3)4)15(20)18-14-6-5-12(16)7-13(14)17/h5-7,10-11H,8-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUADLUTXMEWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(ADAMANTAN-1-YL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5304663.png)
![N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5304673.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)

![1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5304713.png)

![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate](/img/structure/B5304723.png)

![Ethyl 5-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate](/img/structure/B5304733.png)
![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
